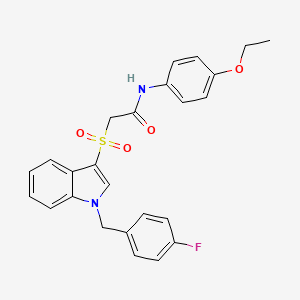
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide, also known as PTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. PTQ belongs to a class of compounds known as quinoline carboxamides, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease. In cancer research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to act as a potent and selective inhibitor of the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. In infectious disease research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide varies depending on the specific biological activity being studied. In cancer research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neuroscience, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide acts as a selective inhibitor of the serotonin transporter, preventing the reuptake of serotonin and increasing its availability in the synaptic cleft. In infectious disease research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide are also dependent on the specific biological activity being studied. In cancer research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to increase the availability of serotonin in the synaptic cleft, which could have implications for the treatment of depression and anxiety disorders. In infectious disease research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide has been shown to exhibit potent activity at relatively low concentrations, which can be advantageous for experimental design. However, one limitation of using 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for research involving 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide. In cancer research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide could be studied further for its potential as a therapeutic agent for various types of cancer. In neuroscience, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide could be studied further for its potential as a treatment for depression and anxiety disorders. In infectious disease research, 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide could be studied further for its potential as a new class of antibiotics. Additionally, the development of new synthesis methods for 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide could improve its availability and potential for future research.
Synthesis Methods
The synthesis of 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide involves the reaction of 4-chloro-2-(pyridin-4-yl)quinoline with p-toluidine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to yield 2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide as a white solid.
properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-6-8-17(9-7-15)24-22(26)19-14-21(16-10-12-23-13-11-16)25-20-5-3-2-4-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVXZZBCFHOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-N-(p-tolyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)
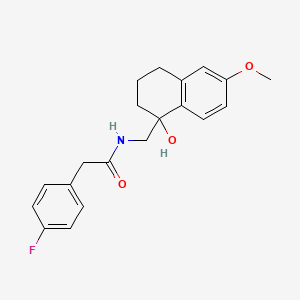
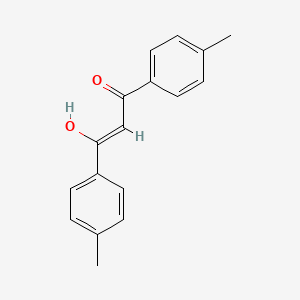

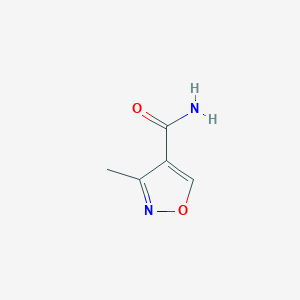
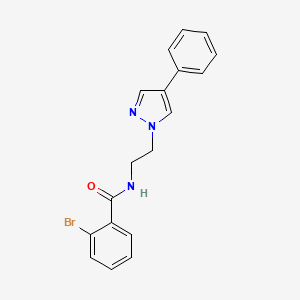

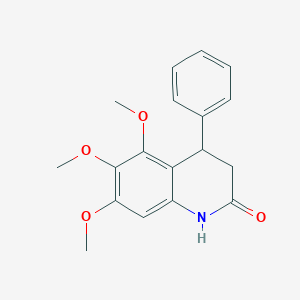
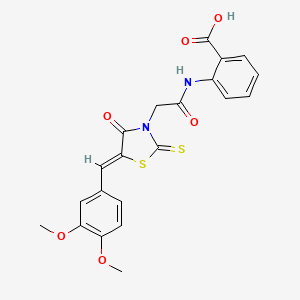
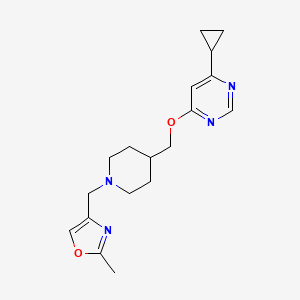
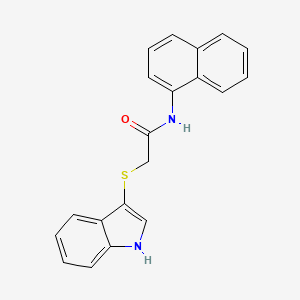
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)
